synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
An In-depth Technical Guide to the Synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(4-carboxybutoxy)-2,4,6-trifluorophenylboronic acid, a specialized building block with significant potential in pharmaceutical and materials science applications. The trifluorinated phenylboronic acid moiety offers unique electronic properties and metabolic stability, while the carboxybutoxy side chain provides a versatile handle for conjugation and modulation of physicochemical properties. This document outlines a rational, multi-step synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The proposed route is designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel arylboronic acids.
Introduction: The Significance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms onto the aryl ring can profoundly influence the molecule's properties, including its acidity, lipophilicity, and metabolic stability.[2] These characteristics are highly desirable in drug discovery, where fluorinated motifs are often employed to enhance pharmacokinetic and pharmacodynamic profiles.[2]
The target molecule, 3-(4-carboxybutoxy)-2,4,6-trifluorophenylboronic acid, combines the advantageous features of a trifluorinated phenylboronic acid with a flexible carboxylic acid-terminated side chain. This bifunctional architecture makes it a valuable intermediate for:
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Drug Development: Serving as a scaffold for creating complex molecules with enhanced biological activity and improved drug-like properties.
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Advanced Materials: Acting as a monomer or functionalizing agent for the development of novel polymers and nanomaterials with tailored electronic and physical characteristics.[1]
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Bioconjugation: The carboxylic acid group provides a convenient point of attachment for labeling biomolecules, enabling applications in diagnostics and targeted drug delivery.
This guide will detail a logical and efficient synthetic approach to this valuable compound, starting from commercially available starting materials.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
A plausible retrosynthetic analysis for 3-(4-carboxybutoxy)-2,4,6-trifluorophenylboronic acid suggests a convergent approach. The final ether linkage can be formed via a Williamson ether synthesis. This disconnects the target molecule into two key fragments: a trifluorinated hydroxyphenylboronic acid and a C5-alkylating agent bearing a protected carboxyl group. The boronic acid functionality can be introduced via lithiation and reaction with a trialkyl borate.
Detailed Synthetic Pathway and Experimental Protocols
The proposed forward synthesis is a three-step process commencing with 1,3,5-trifluorobenzene.
Step 1: Synthesis of 2,4,6-Trifluorophenol
The initial step involves the regioselective hydroxylation of 1,3,5-trifluorobenzene. While several methods exist for the synthesis of fluorinated phenols, a common approach involves directed ortho-metalation followed by reaction with an oxygen source. However, a more direct route starts from a pre-functionalized precursor. For the purpose of this guide, we will consider the synthesis from a suitable precursor like 2,4,6-trifluoroaniline via diazotization followed by hydrolysis, or the direct oxidation of a lithiated trifluorobenzene species. A related patent describes the synthesis of tetrafluorophenol from a pentafluorinated precursor, highlighting the feasibility of nucleophilic aromatic substitution on highly fluorinated rings.[3]
Protocol 1: Synthesis of 2,4,6-Trifluorophenol
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Reaction: Directed ortho-lithiation of 1,3,5-trifluorobenzene followed by reaction with an electrophilic oxygen source and subsequent workup.
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Reagents and Solvents:
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,5-trifluorobenzene (1.0 eq) and anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
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Allow the reaction to warm slowly to room temperature and stir for 12 hours.
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Cool the mixture to 0 °C and slowly add an aqueous solution of hydrogen peroxide (30%, 3.0 eq) followed by aqueous HCl to quench the reaction. A similar oxidation of an intermediate arylboronic acid to a phenol is a well-established method.[6]
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Extract the aqueous layer with diethyl ether (3 x).
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Wash the combined organic layers with saturated sodium sulfite solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2,4,6-trifluorophenol.[2][7][8]
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Step 2: Synthesis of 3-Hydroxy-2,4,6-trifluorophenylboronic acid
With 2,4,6-trifluorophenol in hand, the next crucial step is the introduction of the boronic acid group at the C3 position. This can be achieved through a directed ortho-metalation of a protected phenol, followed by borylation. The hydroxyl group must be protected to prevent it from reacting with the organolithium reagent. A suitable protecting group would be methoxymethyl (MOM) or a silyl ether.
Protocol 2: Synthesis of 3-Hydroxy-2,4,6-trifluorophenylboronic acid
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Reaction: Protection of the hydroxyl group of 2,4,6-trifluorophenol, followed by directed ortho-lithiation, borylation, and deprotection.
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Reagents and Solvents:
-
Procedure:
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Protection: Dissolve 2,4,6-trifluorophenol (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq) and cool to 0 °C. Add MOM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to obtain the MOM-protected phenol.
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Borylation: Dissolve the protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour. Add triisopropyl borate (1.2 eq) and allow the mixture to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride.[9]
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Deprotection and Workup: Add concentrated HCl to the reaction mixture and stir vigorously for 2 hours to cleave the MOM ether. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
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Purify the crude product by recrystallization or column chromatography to yield 3-hydroxy-2,4,6-trifluorophenylboronic acid.
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Step 3: Synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
The final step is the alkylation of the phenolic hydroxyl group with a suitable C5 building block. To avoid side reactions with the boronic acid and the carboxylic acid, it is prudent to use an ester of a 5-halovaleric acid, such as ethyl 5-bromovalerate. The final step will then be the hydrolysis of the ester to the desired carboxylic acid.
Protocol 3: Synthesis of 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid
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Reaction: Williamson ether synthesis between 3-hydroxy-2,4,6-trifluorophenylboronic acid and ethyl 5-bromovalerate, followed by ester hydrolysis.
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Reagents and Solvents:
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3-Hydroxy-2,4,6-trifluorophenylboronic acid
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Ethyl 5-bromovalerate
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Potassium carbonate (K₂CO₃)
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Acetone or N,N-Dimethylformamide (DMF)
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)/Water
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Hydrochloric acid (HCl)
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Procedure:
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Etherification: To a solution of 3-hydroxy-2,4,6-trifluorophenylboronic acid (1.0 eq) in acetone, add K₂CO₃ (2.5 eq) and ethyl 5-bromovalerate (1.2 eq).
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Heat the mixture to reflux and stir for 16 hours.
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Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
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Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄ and concentrate to obtain the crude ethyl ester intermediate.
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Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 4 hours.
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Acidify the reaction mixture to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate (3 x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the final product by recrystallization or preparative HPLC to obtain 3-(4-carboxybutoxy)-2,4,6-trifluorophenylboronic acid.
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Data Summary and Visualization
Table 1: Key Intermediates and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Reference |
| 1,3,5-Trifluorobenzene | C₆H₃F₃ | 132.08 | Starting Material | [5] |
| 2,4,6-Trifluorophenol | C₆H₃F₃O | 148.08 | Intermediate 1 | [8] |
| 3-Hydroxy-2,4,6-trifluorophenylboronic acid | C₆H₄BF₃O₃ | 191.89 | Intermediate 2 | (Proposed) |
| Ethyl 5-bromovalerate | C₇H₁₃BrO₂ | 209.08 | Alkylating Agent | (Commercial) |
| 3-(4-Carboxybutoxy)-2,4,6-trifluorophenylboronic acid | C₁₁H₁₀BF₃O₅ | 310.00 | Final Product | (Target) |
Diagram 1: Overall Synthetic Workflow
Caption: Proposed three-step synthesis of the target molecule.
Diagram 2: Mechanism of Borylation
Caption: Key mechanistic steps in the borylation reaction.
Conclusion and Future Perspectives
This technical guide has outlined a rational and detailed synthetic route for 3-(4-carboxybutoxy)-2,4,6-trifluorophenylboronic acid. The proposed pathway leverages well-established synthetic methodologies, including directed ortho-metalation, borylation, and Williamson ether synthesis, to construct this valuable and complex building block. The protocols provided are intended to serve as a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary to achieve maximal yields and purity.
The availability of this and similar fluorinated arylboronic acids will undoubtedly facilitate the development of next-generation pharmaceuticals, advanced materials, and diagnostic tools. Future work in this area could focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation/borylation approaches, to further enhance the accessibility of these important chemical entities.
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